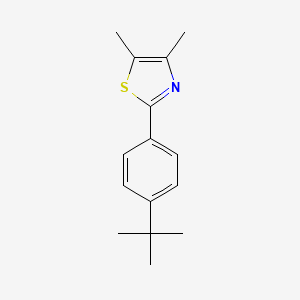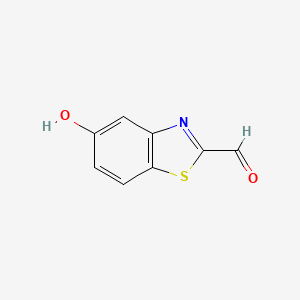
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
描述
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde as a starting material, which is then reacted with 4-methanesulfonylphenylacetic acid to yield the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is typically optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance productivity and quality control.
化学反应分析
Types of Reactions
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methanesulfonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the compound, typically under anhydrous conditions.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions may result in the formation of various substituted phenyl derivatives.
科学研究应用
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3-(4-Methanesulfonylphenyl)-2-(aryl)acrylic acids: These compounds also contain a methanesulfonylphenyl group and are studied for their dual inhibition of COX and LOX enzymes.
6-Alkyl-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: These compounds exhibit selective COX-2 inhibitory activity and are explored for their potential as anti-inflammatory agents.
Uniqueness
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit both COX and LOX enzymes makes it a valuable compound for the development of dual-function anti-inflammatory drugs. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
属性
IUPAC Name |
2-methyl-3-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(11(12)13)7-9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEAHYWVFHCZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)






![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)
![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)
